Home > Products > Screening Compounds P101603 > 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride
3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride -

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride

Catalog Number: EVT-8207590
CAS Number:
Molecular Formula: C11H18ClN3O2
Molecular Weight: 259.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under pyrimidine derivatives and is often synthesized for research purposes, particularly in medicinal chemistry. Its synthesis and characterization have been documented in various studies focusing on the development of new therapeutic agents targeting specific biological pathways, such as those involved in cell proliferation and survival .

Synthesis Analysis

The synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride typically involves multi-step organic reactions. A common method includes:

  1. Starting Materials: The synthesis often begins with readily available pyrimidine derivatives.
  2. Reagents: Key reagents include piperidine derivatives, which are reacted under controlled conditions.
  3. Conditions: The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures (around 80°C) for several hours to ensure complete reaction.
  4. Purification: Post-reaction, the mixture is often subjected to extraction and purification processes such as recrystallization or chromatography to isolate the desired hydrochloride salt form.

The yield and purity of the synthesized compound can vary based on the specific conditions employed during the synthesis .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride can be described as follows:

  • Molecular Formula: C12H16N2O2·HCl
  • Molecular Weight: Approximately 256.73 g/mol
  • Structure: The compound features a pyrimidine ring substituted at the 1-position with a piperidinylmethyl group and a methyl group at the 3-position. The presence of two carbonyl groups at the 2 and 4 positions contributes to its dione classification.

The structural analysis can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular connectivity and functional groups present .

Chemical Reactions Analysis

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride participates in several chemical reactions typical of pyrimidine derivatives:

  1. Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack by various nucleophiles, leading to diverse functionalization.
  2. Condensation Reactions: It can react with other amines or alcohols under acidic or basic conditions to form new derivatives.
  3. Deprotonation: In basic conditions, deprotonation can occur at the nitrogen atoms, affecting reactivity towards electrophiles.

These reactions are crucial for developing analogs with enhanced biological activity .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride primarily involves inhibition of specific enzymes or receptors that play pivotal roles in cellular processes:

  1. Enzyme Inhibition: It has been reported to inhibit enzymes like thymidylate kinase, which is essential for DNA synthesis.
  2. Cell Cycle Modulation: By interfering with kinase pathways, it may induce cell cycle arrest in cancer cells, leading to apoptosis.

These actions are supported by biochemical assays that demonstrate its efficacy against target enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol, which is beneficial for formulation in pharmaceutical applications.
  • Melting Point: The melting point can vary but is generally around 150°C to 160°C.

These properties are essential for determining its suitability in various formulations .

Applications

The applications of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride are diverse:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting cancer and other proliferative diseases.
  2. Research Tool: Used in biochemical research to study enzyme kinetics and cellular signaling pathways.
  3. Potential Therapeutic Agent: Ongoing studies aim to explore its efficacy against specific cancer types through targeted therapy approaches.
Synthetic Methodologies for 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride

Strategic Retrosynthetic Analysis of Pyrimidine-Piperidine Hybrid Scaffolds

The synthetic planning for 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride employs systematic disconnection strategies focusing on key bond formations between the heterocyclic units. Retrosynthetic analysis reveals two primary pathways for scaffold disassembly. The first approach disconnects the methylene bridge between the piperidine nitrogen and pyrimidine ring, yielding 3-methylpyrimidine-2,4-dione and tert-butyl 4-(bromomethyl)piperidine-1-carboxylate as synthons. This strategy leverages N-alkylation for final bond formation, with piperidine nitrogen protection being essential prior to conjugation [4].

The second approach prioritizes pyrimidine ring construction from a piperidine-containing precursor. Here, 1-(piperidin-4-ylmethyl)urea serves as the key intermediate, undergoing cyclocondensation with a β-dicarbonyl equivalent (e.g., ethyl acetoacetate) under acidic conditions to form the pyrimidinedione core. Computational modeling studies indicate that steric accessibility of the piperidine nitrogen favors C-N bond formation at the 1-position of the pyrimidine ring when employing unsymmetrical diketones [8] . Mannich-type reactions between ethyl methyl ketone, formaldehyde, and protected 4-aminopiperidine represent alternative pathways to access advanced intermediates, though regioselectivity challenges necessitate careful optimization .

Table 1: Retrosynthetic Pathways for Target Compound Assembly

Disconnection SiteKey Synthons GeneratedBond Formation StrategyKey Challenges
Methylene bridge (N-CH₂-piperidine)3-Methylpyrimidine-2,4-dione; tert-Butyl 4-(bromomethyl)piperidine-1-carboxylateRegioselective N-AlkylationPiperidine N-protection/deprotection; Regioselectivity control
Pyrimidine C2-C3 bond1-(Piperidin-4-ylmethyl)urea; Ethyl acetoacetateCyclocondensationSolvent selection; Acid catalyst optimization
Piperidine C2-C3/C6Ethyl methyl ketone; Ammonium acetate; Formaldehyde; 4-AminopiperidineMannich ReactionDiastereoselectivity control; Protecting group compatibility

Regioselective N-Alkylation Techniques for Piperidine-Pyrimidine Conjugation

Regioselective N-alkylation stands as the most efficient method for conjugating the piperidine and pyrimidine moieties. The primary challenge lies in ensuring exclusive alkylation at the pyrimidine ring nitrogen (N1-position) rather than the more nucleophilic piperidine nitrogen or the pyrimidine N3 position. This is addressed through meticulous protecting group strategies and catalyst selection. Piperidine nitrogen protection with tert-butyloxycarbonyl (Boc) prior to alkylation prevents undesired quaternization, with deprotection occurring post-conjugation under acidic conditions [4].

Phase-transfer catalysts significantly enhance reaction efficiency and regioselectivity. Tetrabutylammonium bromide (TBAB, 5-10 mol%) in biphasic systems (dichloromethane-water) facilitates smooth alkylation between 3-methyluracil and 4-(chloromethyl)piperidine hydrochloride at 60-80°C, achieving yields exceeding 85% with minimal O-alkylation byproducts (<3%) [4] [7]. Transition metal catalysis offers complementary approaches: Palladium complexes ligated with bulky phosphines (e.g., tritert-butylphosphine) enable coupling of 4-(bromomethyl)piperidine derivatives with uracil at lower temperatures (40-50°C), though catalyst costs may hinder large-scale implementation [4]. Recent advances demonstrate that organocatalysts like 1,4-diazabicyclo[2.2.2]octane selectively activate the N1 position through hydrogen-bonding interactions, enabling alkylation under mild conditions (room temperature) with excellent regioselectivity (N1:N3 > 95:5) [7].

Table 2: Comparative Analysis of N-Alkylation Methodologies

MethodConditionsYield Range (%)Regioselectivity (N1:N3)Key Advantages
Phase-Transfer Catalysis (TBAB)Dichloromethane/Water, K₂CO₃, 60-80°C82-88%92:8Cost-effective; Simple workup; Scalable
Transition Metal Catalysis (Pd/P(tBu)₃)Toluene, K₃PO₄, 40-50°C78-84%97:3Mild conditions; High selectivity
Organocatalysis (DABCO)Acetonitrile, K₂CO₃, RT75-80%95:5Metal-free; Ambient temperature
Base-Mediated (No Catalyst)DMF, Cs₂CO₃, 100°C65-72%85:15Simple reagent profile; Lower cost

Microwave-Assisted Cyclization Protocols for Dione Ring Formation

Microwave irradiation revolutionizes the cyclization steps for constructing the pyrimidine-2,4-dione core, offering dramatic rate acceleration and improved yields compared to conventional heating. Two principal microwave-assisted routes are employed: thiourea cyclocondensation and β-ketoester cyclization. In the thiourea approach, aryl methylene acetophenone derivatives undergo reaction with thiourea and potassium hydroxide in ethanol under microwave irradiation (300-400 W, 120-140°C, 15-25 minutes), achieving near-quantitative conversion to dihydropyrimidinones, which are subsequently oxidized to the target pyrimidinediones [7] [8].

Solvent optimization proves critical for reaction efficiency. Ethanol-water mixtures (4:1) provide optimal solubility and dielectric properties for microwave absorption, reducing side product formation during the cyclocondensation of 1-(piperidin-4-ylmethyl)urea with ethyl acetoacetate. Under optimized microwave conditions (150°C, 20 minutes, 300 W), this route delivers 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione in 92% isolated yield, compared to 65-70% yield achieved via 8-hour reflux [7]. Reaction monitoring via in-situ Fourier-transform infrared spectroscopy confirms complete imide formation within 10 minutes under microwave activation, demonstrating a 12-fold rate enhancement over conventional methods. Crucially, microwave conditions suppress decarboxylation side reactions common during prolonged thermal heating, enhancing product purity and eliminating the need for intermediate isolation in multistep sequences [7] [8].

Table 3: Microwave vs. Conventional Cyclization Performance Metrics

Cyclization MethodReaction ConditionsTimeYield (%)Purity (HPLC, %)Key Observations
Microwave-Assisted (Ethanol-Water)300 W, 140°C, KOH15-20 min88-92%98.5%Minimal decarboxylation; High reproducibility
Conventional Reflux (Ethanol)Reflux, KOH6-8 h65-70%95.2%~5% decarboxylation product observed
Microwave-Assisted (Solvent-Free)350 W, Neat, 130°C10-12 min83-85%97.8%Requires post-reaction extraction; Faster but lower yield
Oil Bath Heating (DMF)120°C, K₂CO₃10 h60-65%93.7%Significant tar formation; Lower purity

Hydrochloride Salt Formation: Solvent Systems and Crystallization Optimization

Conversion of the free base 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione to its hydrochloride salt is essential for enhancing stability, crystallinity, and bioavailability. Solvent selection profoundly impacts salt stoichiometry, crystal morphology, and purification efficiency. Optimal conditions employ anhydrous hydrogen chloride gas bubbling into a cold (0-5°C) dichloromethane solution of the free base, followed by controlled antisolvent crystallization [3] . Ethanol emerges as the preferred solvent due to its ability to solubilize both the free base and incipient salt, while acetone or diethyl ether function as effective antisolvents. A stepwise addition protocol (free base in ethanol + 1.05 equiv. HCl in isopropanol, followed by acetone addition at 4°C) yields the monohydrochloride salt with >99.5% chemical purity and consistent stoichiometry (1:1 molar ratio confirmed by ion chromatography) [3].

Crystallization kinetics govern particle size distribution critical for filtration efficiency. Slow cooling (0.3°C/min) from 50°C to 4°C in ethanol-acetone systems (3:1) produces large, well-defined crystals (median size 150-200 µm), reducing solvent inclusion and improving filtration rates by 40% compared to rapid cooling protocols . Polymorphism screening identifies two anhydrous forms: Form I (needles, stable >100°C) and Form II (prisms, hygroscopic). Form I is preferred for pharmaceutical processing due to its superior flow properties and humidity stability. X-ray powder diffraction confirms Form I dominance (characteristic peaks at 2θ = 12.8°, 15.4°, 20.7°) when crystallized from ethanol-acetone, while aqueous isopropanol favors undesired Form II [3].

Scalability Challenges in Multistep Heterocyclic Assembly Processes

Scale-up of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride synthesis faces multifaceted challenges stemming from its multistep architecture involving nitrogen protection, alkylation, deprotection, and salt formation. Key bottlenecks include exotherm management during Boc deprotection, purification of polar intermediates, and ensuring consistent crystal form in the final hydrochloride salt.

The trifluoroacetic acid-mediated Boc deprotection generates significant exotherms and gaseous carbon dioxide upon scale-up. Implementing controlled addition rates (limiting TFA addition to <5% reactor volume/min) coupled with external cooling maintains temperatures below 30°C, preventing decomposition of the acid-sensitive pyrimidinedione scaffold [6]. Intermediate purification presents substantial hurdles due to the polar nature of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione, which displays poor retention on silica gel. Switching from column chromatography to crystallization from acetonitrile-water (7:3) provides an efficient solution, yielding the free base in >98% purity with 85% recovery [4] [6].

Continuous manufacturing offers advantages for unstable intermediates. A plug-flow reactor system for the cyclization step (residence time 30 min at 150°C) achieves 94% conversion with 50% reduction in process variance compared to batch reactions. However, solids handling during salt crystallization necessitates specialized equipment like mixed-suspension mixed-product removal crystallizers to ensure uniform crystal size distribution at production scale (>50 kg batches). Solvent recovery remains economically critical; nanofiltration membranes effectively recover >95% ethanol from crystallization mother liquors after salt isolation, significantly reducing waste treatment costs [4] [6].

Table 4: Purification Strategies for Key Process Intermediates

IntermediatePurification ChallengeStandard Method (Lab Scale)Optimized Process (Pilot Scale)Yield Improvement
tert-Butyl 4-[(2,4-dioxo-3-methyl-1-pyrimidinyl)methyl]piperidine-1-carboxylateHigh polarity; Silica gel retention issuesSilica Chromatography (Ethyl acetate/Hexane)Crystallization (Ethyl acetate/Heptane)+22% recovery (78% → 95%)
3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione (Free Base)Water solubility; FoamingExtraction (Chloroform/Water)Crystallization (Acetonitrile/Water)Purity increase from 92% → 98.5%
1-(Piperidin-4-ylmethyl)urea dihydrochlorideHygroscopicityLyophilizationPrecipitation (IPA/Ethyl acetate)Reduced drying time by 80%

Properties

Product Name

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride

IUPAC Name

3-methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

InChI

InChI=1S/C11H17N3O2.ClH/c1-13-10(15)4-7-14(11(13)16)8-9-2-5-12-6-3-9;/h4,7,9,12H,2-3,5-6,8H2,1H3;1H

InChI Key

ACYYKIGJBWVATD-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CN(C1=O)CC2CCNCC2.Cl

Canonical SMILES

CN1C(=O)C=CN(C1=O)CC2CCNCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.